[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic effects, particularly in the context of psychoactive substances.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine involves its interaction with various molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- Methylone
- Pentylone
Comparison:
- Structural Similarity: All these compounds share the benzodioxole ring structure, which is crucial for their psychoactive properties.
- Uniqueness: 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is unique in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This article provides a comprehensive overview of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, also known as a derivative of methylenedioxyamphetamine, has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- IUPAC Name : (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine
- CAS Number : 42542-10-9
The biological activity of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The compound is believed to act as a serotonin releasing agent (SRA) and a reuptake inhibitor , similar to other compounds in the methylenedioxyphenethylamine family.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound exhibits affinity for various serotonin receptors (5-HT receptors), which are crucial for mood regulation and other central nervous system (CNS) functions.
- Dopaminergic Activity : It influences dopamine release and uptake, potentially affecting reward pathways and mood.
- Neurotransmitter Modulation : By modulating neurotransmitter levels in synaptic clefts, it may enhance or inhibit synaptic transmission.
Biological Activity Profile
The biological activity of the compound has been assessed through various assays that measure its effects on different biological targets.
Assay Type | Active Compounds | AC50 (µM) | Mechanism |
---|---|---|---|
Cholinesterase | 151 | 0.023 | Enzyme inhibition |
CYP Enzymes | 843 | 0.009 | Metabolic activation |
GPCR (Aminergic) | 1579 | 0.009 | Receptor agonism/antagonism |
Note: AC50 refers to the concentration required to achieve 50% of maximum response.
Case Studies
- Pharmacological Studies : In studies involving animal models, 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine demonstrated significant effects on behavior consistent with increased serotonin levels, including enhanced locomotion and altered anxiety responses.
- Toxicological Assessments : Research published in the ToxCast database indicated that this compound exhibited a range of activities across various biochemical assays, highlighting its potential for both therapeutic and adverse effects depending on dosage and context .
- Comparative Analysis : In comparison with structurally similar compounds like MDMA (3,4-methylenedioxymethamphetamine), 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine showed a distinct profile in terms of receptor selectivity and potency, emphasizing the need for further studies to delineate its pharmacodynamics fully.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12-3)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLNFHGRAXKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.